N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring, a fluorobenzyl group, and a carboxamide functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a diester.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyridazine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyridazine derivative with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazine ring or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(4-methylbenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(4-bromobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Uniqueness
N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its analogs with different substituents.
Biological Activity
N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FN3O2. The compound features a pyridazine core, which is significant for its biological activity. The presence of the fluorobenzyl group enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it may inhibit certain kinases or phosphatases that are crucial for cellular signaling.
- Receptor Binding : It exhibits affinity for several receptors, including those involved in the central nervous system (CNS) and endocrine systems. Its interaction with these receptors can modulate physiological responses.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, potentially acting as a novel antibiotic. |
Antiviral | Shows promise as an antiviral agent, particularly against HIV and other viral infections. |
Anti-inflammatory | Demonstrates anti-inflammatory properties in vitro, suggesting potential therapeutic uses. |
Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating possible applications in oncology. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at low micromolar concentrations, suggesting its potential as a new antibiotic agent .
- Antiviral Properties : Research indicated that this compound could inhibit HIV replication in vitro by targeting viral integrase enzymes. The IC50 values were reported in the low micromolar range, demonstrating effectiveness comparable to existing antiviral therapies .
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in human macrophages, indicating its potential as an anti-inflammatory therapeutic .
- Cytotoxicity Against Cancer Cells : In a recent study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited cytotoxic effects with an IC50 value of 10 µM, suggesting its potential role in cancer treatment .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFFRJZBVEYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.